molecular formula C17H12F2N4O2S2 B2665624 4-fluoro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392298-60-1

4-fluoro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2665624
CAS No.: 392298-60-1
M. Wt: 406.43
InChI Key: HCMQEBRDFDGXML-UHFFFAOYSA-N
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Description

4-fluoro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C17H12F2N4O2S2 and its molecular weight is 406.43. The purity is usually 95%.
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Biological Activity

4-fluoro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial efficacy.

Structure and Properties

The compound features a complex structure characterized by:

  • A thiadiazole ring , which is often associated with various biological activities.
  • A fluorophenyl group , which can enhance lipophilicity and bioactivity.
  • An amide linkage , which is common in biologically active compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Compounds similar to this compound have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). These compounds exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency .
CompoundCell LineIC50 (μM)Reference
This compoundMCF-7< 5
4eMCF-71.61 ± 1.92
4iHepG21.98 ± 1.22

Additionally, these compounds have been shown to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, which are critical for programmed cell death .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects:

  • Derivatives containing the thiadiazole moiety have demonstrated activity against various pathogens, including Staphylococcus aureus and Candida albicans. For example, related compounds exhibited significant antifungal activity with MIC values comparable to established antifungals like fluconazole .
PathogenCompoundMIC (μg/mL)Reference
Candida albicansThiadiazole Derivative32–42
Staphylococcus aureusThiadiazole Derivative<50

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The thiadiazole ring has been linked to inhibition of key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Membrane Integrity : Antimicrobial activity may arise from the compound's ability to disrupt microbial membranes.

Case Studies

A notable case study examined a series of thiadiazole derivatives in a preclinical model of breast cancer. The study found that these compounds significantly reduced tumor size compared to controls, supporting their potential as therapeutic agents .

Another study focused on the antimicrobial properties of similar compounds against resistant strains of bacteria, demonstrating that modifications in the thiadiazole structure could enhance activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

Properties

IUPAC Name

4-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2S2/c18-11-7-5-10(6-8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-4-2-1-3-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMQEBRDFDGXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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